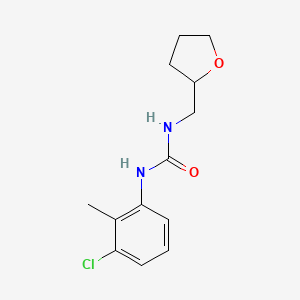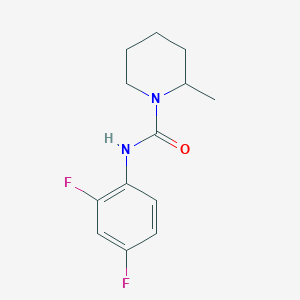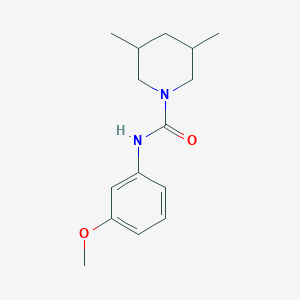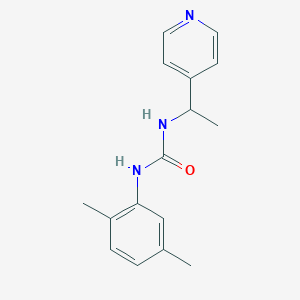
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, also known as CMU, is a chemical compound that has been widely used in scientific research. CMU belongs to the class of urea derivatives and has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is in the treatment of cancer. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of genes that promote cell proliferation. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential use as a herbicide, as it can inhibit the growth of weeds without harming crops.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is required for the synthesis of DNA and RNA. By inhibiting DHODH, 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can disrupt the synthesis of nucleic acids, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can induce apoptosis in cancer cells, reduce the expression of genes that promote cell proliferation, and inhibit the growth of weeds. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method and availability. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is its potential toxicity. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea can be toxic to certain cell types, and caution should be taken when handling and using the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a herbicide in sustainable agriculture is an area of research that warrants further investigation.
Conclusion:
In conclusion, 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is a chemical compound that has been widely studied for its potential applications in various fields. The synthesis method of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea is well-established, and the compound is readily available for scientific research. 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and weed growth. While there are limitations to the use of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea, such as its potential toxicity, there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-(oxolan-2-ylmethyl)amine. This reaction results in the formation of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea as a white crystalline solid. The synthesis method of 1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea has been well-established, and the compound is readily available for scientific research.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2,5-6,10H,3-4,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPIDYKQUTWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(oxolan-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)






![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
